7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate

Descripción general

Descripción

Synthesis Analysis

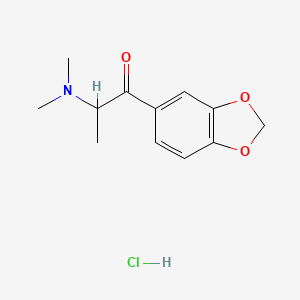

The synthesis of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid involves the condensation of J acid with aniline in the medium of sodium bisulfite . This reaction is carried out at reflux for 40 hours, yielding 85% of the product .Molecular Structure Analysis

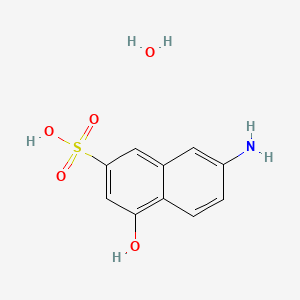

The molecular structure of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate is represented by the SMILES stringO.Nc1ccc2c(O)cc(cc2c1)S(O)(=O)=O . This structure indicates the presence of an amino group at position 7 and a hydroxy group at position 4 on the naphthalene ring, along with a sulfonic acid group at position 2 . Chemical Reactions Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes azo coupling reactions with various diazonium ions . For example, it can couple with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions to give ratios of aminoazo to hydroxyazo compounds .Physical And Chemical Properties Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate is a blue-gray crystal . It is soluble in alkali but insoluble in organic solvents . The compound has a density of 1.495 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis Processes

7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate plays a critical role in synthesizing sulfonamide compounds containing two naphthalene rings, offering advantages such as a short, stable, and low-cost process. These compounds are characterized using various spectroscopic techniques, highlighting their significance in the development of dyes and related chemical entities (Zhao De-feng, 2005).

Dye Intermediate Synthesis

The compound acts as an intermediate in the preparation of water-soluble dyes, crucial for textile dyeing and printing. Research into the ground and transition states of tautomers of this molecule at the PM3 theory level reveals insights into its structural and dynamic properties, emphasizing its utility in producing fast shades for textiles (S. Tauro & E. Coutinho, 2000).

Fluorescence Studies

Studies on the fluorescence and triplet state quenching of this compound by paramagnetic metal ions in aqueous media have been conducted, revealing its potential in fluorescence-based applications. These findings suggest its use in studying electron transfer mechanisms and induced intersystem crossing, contributing to the understanding of its photophysical properties (V. V. Volchkov, V. L. Ivanov, & B. M. Uzhinov, 2009).

Enzyme Sensing

The development of fluorescent probes based on this compound for the determination of methylamine showcases its application in bioanalytical chemistry. This approach enables sensitive and specific detection of methylamine in aqueous environments, demonstrating the compound's versatility in sensor technology (Han Gu, Huimin Ma, & S. Liang, 2001).

Catalysis

The compound's derivative, a substituted disodium vic-dioxime ligand, has been synthesized and studied for its complexation with transition metal ions, spectral properties, and biological activity. This research paves the way for its use in catalysis, showcasing its effectiveness in forming complexes with metals that exhibit antimicrobial activity (M. Kurtoglu, E. Ispir, Nurcan Kurtoğlu, & S. Serin, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSFTVESQFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662312 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139123-66-3 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 7-Amino-4-hydroxy-2-naphthalenesulfonic acid synthesized?

A1: A novel synthesis method for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid starts with the sulfonation of Tobias acid in fuming sulfuric acid with a high concentration of SO3. This is followed by hydrolysis in dilute sulfuric acid to produce the monosodium salt. Neutralization with sodium hydroxide then yields the disodium salt solution. This solution undergoes alkaline fusion in concentrated sodium hydroxide and is subsequently acidified with dilute sulfuric acid to produce the final J acid product. [] This method is reported to be efficient, environmentally friendly, and yields a high-quality product suitable for dye production. []

Q2: Does 7-Amino-4-hydroxy-2-naphthalenesulfonic acid exhibit any biological activity?

A2: Research indicates that 7-Amino-4-hydroxy-2-naphthalenesulfonic acid demonstrates inhibitory activity against retroviral integrases, essential enzymes for the replication of viruses like HIV. Specifically, a dibromo derivative of the compound, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), effectively inhibited the enzymatic activity of both HIV-1 and avian sarcoma virus (ASV) integrases in vitro. [] Furthermore, 2BrNSA inhibited reporter gene transduction in cell cultures infected with ASV and HIV-1 vectors, suggesting interference with the virus's ability to integrate its genetic material into the host cell's DNA. [] This finding highlights the potential of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid derivatives as lead compounds for developing novel antiviral therapies.

Q3: Are there any studies comparing the activity of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on different organisms?

A3: Research has explored the effect of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on DNA topoisomerase I from both Candida albicans (a fungal pathogen) and human cells. [] Results indicate that the compound, along with other agents like 5-hydroxy-1H-indole-3-acetic acid and quinizarin, exhibits varying degrees of selectivity for fungal topoisomerase I compared to the human enzyme. [] This suggests potential for developing antifungal agents that selectively target the fungal enzyme while minimizing effects on human cells.

Q4: Beyond its antiviral and antifungal properties, are there other applications for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid?

A4: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid serves as a key building block in the synthesis of complex organic molecules, particularly in dye production. [, ] Its unique structure allows for various chemical modifications, making it a versatile precursor for creating dyes with desired colors and properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide](/img/structure/B594139.png)